

A Comparative Performance Analysis of Sb2S3 and CIGS Solar Cell Technologies

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In the landscape of thin-film photovoltaic technologies, both **Antimony Trisulfide** (Sb2S3) and Copper Indium Gallium Selenide (CIGS) have emerged as significant contenders, each with a unique set of properties influencing their performance and potential applications. This guide provides a detailed comparison of these two solar cell technologies, supported by experimental data, fabrication methodologies, and an analysis of their fundamental charge carrier dynamics.

Performance Metrics: A Quantitative Comparison

A direct comparison of the key performance parameters of Sb2S3 and CIGS solar cells reveals the current standing of each technology in terms of efficiency and electrical characteristics. CIGS solar cells have demonstrated higher power conversion efficiencies in laboratory settings, while Sb2S3 presents a promising, cost-effective, and less toxic alternative.



Performance Metric	Sb2S3 Solar Cells	CIGS Solar Cells
Power Conversion Efficiency (PCE)	Up to 8%[1]	Record efficiency of 23.64%[2]
Open-Circuit Voltage (Voc)	~0.66 V[3]	~0.7 V - 0.91 V[4]
Short-Circuit Current Density (Jsc)	~13 mA/cm ² [3]	~28.21 mA/cm ² [4] - 37.4 mA/cm ²
Fill Factor (FF)	~44.65%[3]	~81.47% - 86.31%[4]
Bandgap (Eg)	1.7 - 1.8 eV[5]	1.02 - 1.68 eV (tunable)
Absorption Coefficient (α)	> 104 cm-1[5]	> 105 cm-1

Material Properties and Device Structure

The intrinsic properties of the absorber layer and the overall device architecture are critical determinants of solar cell performance.

Feature	Sb2S3 Solar Cells	CIGS Solar Cells
Absorber Material	Antimony Trisulfide (Sb2S3)	Copper Indium Gallium Selenide (Cu(In,Ga)Se2)
Toxicity & Abundance	Low toxicity, earth-abundant elements.[5]	Contains indium and gallium which are less abundant; cadmium is often used in the buffer layer and is toxic.
Crystal Structure	Orthorhombic[5]	Chalcopyrite[6]
Typical Device Structure	Glass/FTO/CdS/Sb2S3/Graphi te[3] or FTO/TiO2/Sb2S3/Au	Glass/Mo/CIGS/CdS/ZnO/Al- ZnO[6]

Experimental Protocols

The fabrication and characterization of solar cells involve a series of precise experimental procedures. Below are outlines of common methods for producing and evaluating Sb2S3 and



CIGS devices.

Sb2S3 Solar Cell Fabrication via Close-Space Sublimation (CSS)

The Close-Space Sublimation (CSS) technique is a physical vapor deposition method suitable for the fabrication of Sb2S3 thin films.

- Substrate Preparation: Soda-lime glass substrates coated with Fluorine-doped Tin Oxide (FTO) are cleaned.
- Buffer Layer Deposition: A Cadmium Sulfide (CdS) buffer layer is deposited onto the FTOcoated glass.
- Sb2S3 Deposition: The Sb2S3 absorber layer is deposited using a custom-made CSS reactor under vacuum. The substrate and source temperatures are key parameters, with optimal substrate temperatures around 300°C to produce crack-free films.[5]
- Back Contact Deposition: A back contact, typically made of gold (Au) or graphite, is deposited on the Sb2S3 layer to complete the device.[3]

CIGS Solar Cell Fabrication via Co-evaporation

Co-evaporation is a widely used physical vapor deposition technique for achieving highefficiency CIGS solar cells.

- Substrate and Back Contact: A Molybdenum (Mo) back contact is deposited on a soda-lime glass substrate using sputtering.[6]
- CIGS Absorber Deposition: The CIGS layer is deposited by the simultaneous evaporation of copper (Cu), indium (In), gallium (Ga), and selenium (Se) in a vacuum chamber. A common method is the "three-stage process" which involves varying the elemental fluxes and substrate temperature to control the film composition and properties.[7]
- Buffer Layer Deposition: An n-type buffer layer, typically Cadmium Sulfide (CdS), is deposited on the p-type CIGS layer via chemical bath deposition.[6]



 Window Layer and Front Contact: A transparent conducting oxide (TCO) window layer, usually composed of intrinsic Zinc Oxide (i-ZnO) and Aluminum-doped Zinc Oxide (Al-ZnO), is deposited by sputtering.[6] Finally, metal grids are deposited for improved current collection.[6]

Device Characterization

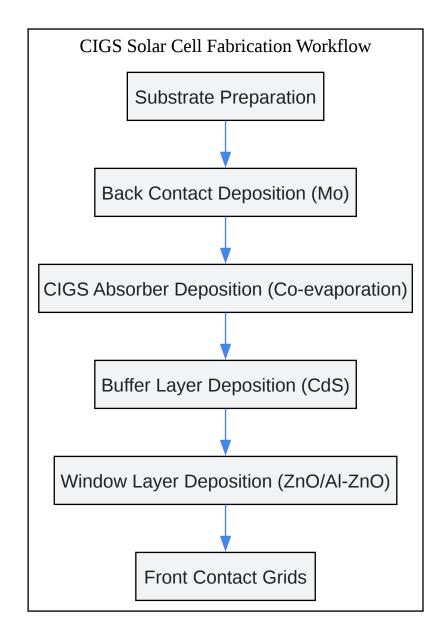
The performance of the fabricated solar cells is evaluated using standard characterization techniques.

- Current-Voltage (J-V) Measurement: This is performed using a solar simulator under standard test conditions (AM1.5G, 1000 W/m², 25°C) to determine the PCE, Voc, Jsc, and FF.
- External Quantum Efficiency (EQE) Measurement: EQE is measured to determine the ratio of collected charge carriers to incident photons at each wavelength. This provides insights into light absorption and charge collection efficiency. The setup typically consists of a light source (e.g., Xenon lamp), a monochromator to select the wavelength, and a picoammeter to measure the current.[1][8]

Visualizing Experimental Workflows and Charge Carrier Dynamics

To better understand the processes involved, the following diagrams illustrate the fabrication workflow for a CIGS solar cell and the charge carrier dynamics within both Sb2S3 and CIGS solar cells.

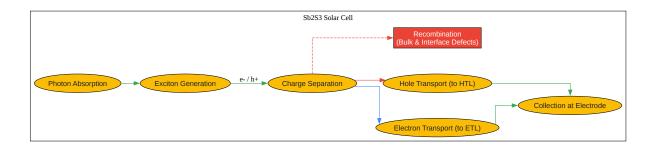


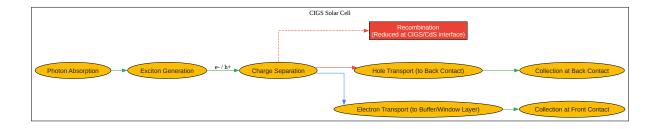


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CIGS Solar Cell Fabrication Workflow







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